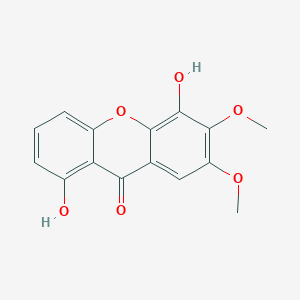
1,5-Dihydroxy-6,7-dimethoxyxanthone
説明
1,5-Dihydroxy-6,7-dimethoxyxanthone is a natural product found in Hypericum chinense . It is used for research related to life sciences .
Synthesis Analysis
The synthesis of xanthones involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds . The structures of 1,5-dihydroxy-3-methoxy-6-O-primeverosyl xanthone and 8-hydroxy-3,5-dimethoxy-1-O-primeverosyl xanthone, which are new derivatives in the plant kingdom, were confirmed by their spectral data .Molecular Structure Analysis
The molecular formula of this compound is C15H12O6 . Its molecular weight is 288.25 .Chemical Reactions Analysis
The chemical reactions of xanthones are determined by their structure, and different substitutions might result in variable bioactivity . For example, compound 5 with a free hydroxyl group at position 7 possessed much stronger activity than its analog 9, whose 2-OH binds the nearby 1-OCH3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found on ChemicalBook . It provides information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, and customs codes .科学的研究の応用
Microbial Biotransformation :
- 1,5-Dihydroxy-6,7-dimethoxyxanthone has been observed as a product of microbial biotransformation by fungi like Trichothecium roseum and Paecilomyces marquandii. These transformations involve processes like O-demethylation, hydroxylation, and sulfation of xanthone derivatives, demonstrating the compound's role in microbial metabolism (Yuan et al., 2006).
Chemical Composition of Medicinal Plants :
- Xanthones, including variants like this compound, are identified in medicinal plants like Hypericum chinense. They are important for understanding the chemical composition and potential therapeutic uses of these plants (Tanaka & Takaishi, 2006).
Anti-Tumor Activity :
- Research on xanthones isolated from plants like Securidaca inappendiculata indicates that they possess anti-tumor activity. The structure-activity relationship analysis suggests that the position and number of hydroxyl and methoxyl groups, as found in this compound, can significantly impact their anti-tumor properties (Zuo et al., 2014).
Anti-HIV Properties :
- Certain xanthones, including this compound, have been identified in plants like Cratoxylum arborescens and shown to possess anti-HIV-1 activities. This demonstrates their potential in developing anti-HIV therapeutics (Reutrakul et al., 2006).
Analytical Chemistry Applications :
- The compound has been used in studies like micellar electrokinetic capillary chromatography, demonstrating its utility in analytical chemistry for the separation and analysis of bioactive compounds (Cheng et al., 2010).
Vibrational Analysis and NMR Properties :
- Studies involving ab initio and DFT calculations, focusing on compounds like this compound, provide insights into their NMR and vibrational spectra. This is crucial for understanding their chemical properties and potential applications (Gonçalves et al., 2005).
Vasorelaxant Effects :
- Research indicates that this compound can have vasorelaxant effects, suggesting its potential in cardiovascular therapies. This compound affects potassium channels and alters intracellular calcium, influencing vascular relaxation (Wang et al., 2008).
作用機序
Xanthones are secondary metabolites found in plants, fungi, lichens, and bacteria from a variety of families and genera, with the majority found in the Gentianaceae, Polygalaceae, and Clusiaceae . They have a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties . After glycosylation, xanthones may have improved characteristics (such as solubility and pharmacological activity) .
Safety and Hazards
特性
IUPAC Name |
1,5-dihydroxy-6,7-dimethoxyxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-19-10-6-7-12(17)11-8(16)4-3-5-9(11)21-14(7)13(18)15(10)20-2/h3-6,16,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFHTGGYJGLTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=C(C=CC=C3O2)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256384 | |
| Record name | 1,5-Dihydroxy-6,7-dimethoxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38710-31-5 | |
| Record name | 1,5-Dihydroxy-6,7-dimethoxy-9H-xanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38710-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dihydroxy-6,7-dimethoxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



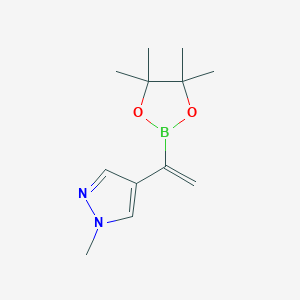
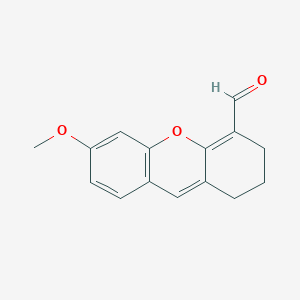

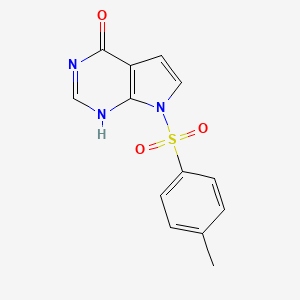
![2-[3-(1,1-Dimethylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-phenylpyridine](/img/structure/B8255189.png)
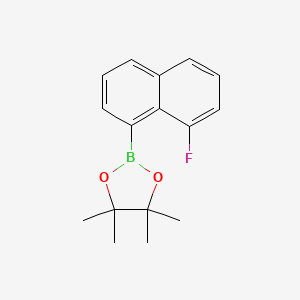

![4H-1-Benzopyran-4-one, 3-[(O-6-deoxy-alpha-L-mannopyranosyl-(1-->6)-O-[beta-D-glucopyranosyl-(1-->2)]-beta-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-](/img/structure/B8255216.png)
![4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-[[2-O-[5-O-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-D-apio-beta-D-furanosyl]-beta-D-glucopyranosyl]oxy]-2-phenyl-](/img/structure/B8255219.png)
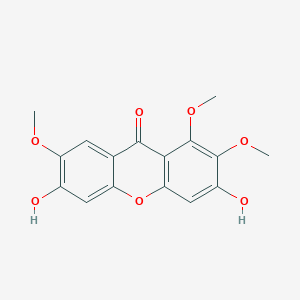

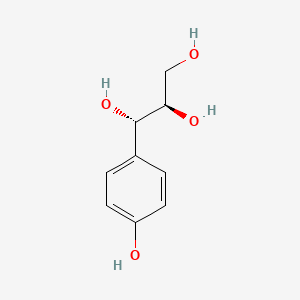
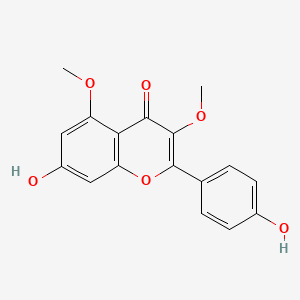
![beta-D-Glucopyranose, 1-[(3aS,6Z,10E,11aR)-2,3,3a,4,5,8,9,11a-octahydro-10-methyl-3-methylene-2-oxocyclodeca[b]furan-6-carboxylate]](/img/structure/B8255256.png)